molecular formula C19H33NO4 B6349542 8-tert-Butyl-4-(2-ethylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326811-88-4

8-tert-Butyl-4-(2-ethylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349542
CAS No.: 1326811-88-4
M. Wt: 339.5 g/mol
InChI Key: DVLMAOYEFQXESL-UHFFFAOYSA-N
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Description

8-tert-Butyl-4-(2-ethylbutanoyl)-1-oxa-4-azaspiro[45]decane-3-carboxylic acid is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

The synthesis of 8-tert-Butyl-4-(2-ethylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spiro linkage through cyclization reactions. Common reagents used in the synthesis include tert-butylamine, ethylbutanoyl chloride, and various catalysts to facilitate the reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common conditions for these reactions include controlled temperatures, specific solvents, and the presence of catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-tert-Butyl-4-(2-ethylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials with specific applications in various industrial processes.

Mechanism of Action

The mechanism of action of 8-tert-Butyl-4-(2-ethylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.

Comparison with Similar Compounds

When compared to other similar compounds, 8-tert-Butyl-4-(2-ethylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid stands out due to its unique spiro structure and the presence of both tert-butyl and ethylbutanoyl groups. Similar compounds include:

    Spiro[4.5]decane derivatives: These compounds share the spiro linkage but differ in the substituents attached to the rings.

    Azaspirane derivatives: Compounds with similar azaspirane structures but different functional groups.

    Oxa-spiro compounds: These compounds have oxygen atoms in the spiro linkage, similar to the oxa-azaspiro structure of the target compound.

The uniqueness of 8-tert-Butyl-4-(2-ethylbutanoyl)-1-oxa-4-azaspiro[4

Properties

IUPAC Name

8-tert-butyl-4-(2-ethylbutanoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO4/c1-6-13(7-2)16(21)20-15(17(22)23)12-24-19(20)10-8-14(9-11-19)18(3,4)5/h13-15H,6-12H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLMAOYEFQXESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1C(COC12CCC(CC2)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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